molecular formula C9H8Br2N2S B570963 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 113511-22-1

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B570963
CAS RN: 113511-22-1
M. Wt: 336.045
InChI Key: FMKHSRXOMBJZEA-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 113511-22-1 . It has a molecular weight of 336.05 and its molecular formula is C9H8Br2N2S . The compound is solid in physical form .


Synthesis Analysis

The synthesis of thiazole derivatives, such as this compound, has been a subject of research for many years . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Other methods involve copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C9H7BrN2S.BrH/c10-8-7 (12-9 (11)13-8)6-4-2-1-3-5-6;/h1-5H, (H2,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 195 - 197 degrees Celsius .

Scientific Research Applications

BPTH has a variety of scientific research applications. It has been used in studies of enzyme and receptor activity, as well as in studies of cellular processes. It has also been used to investigate the effects of certain drugs on the body, as well as to study the effects of certain compounds on the central nervous system. BPTH has also been used in laboratory experiments to study the effects of certain compounds on cell proliferation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

BPTH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not very soluble in non-aqueous solvents, and it can be difficult to store for long periods of time.

Future Directions

There are a variety of potential future directions for BPTH. It could be used in further studies of enzyme and receptor activity, as well as in studies of cellular processes. It could also be used to investigate the effects of certain drugs on the body, as well as to study the effects of certain compounds on the central nervous system. Additionally, it could be used to study the effects of certain compounds on cell proliferation, apoptosis, and DNA repair. Furthermore, it could be used to develop novel therapeutic agents, such as drugs that target specific enzymes or receptors. Finally, it could be used to develop new analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods.

Synthesis Methods

BPTH can be synthesized from 4-phenyl-1,3-thiazol-2-amine and bromine in a two-step process. First, 4-phenyl-1,3-thiazol-2-amine is reacted with bromine in a solvent, such as ethanol, to form the intermediate product 5-bromo-4-phenyl-1,3-thiazol-2-amine. The intermediate is then reacted with hydrobromic acid to form the final product, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S.BrH/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKHSRXOMBJZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656487
Record name 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113511-22-1
Record name 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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